Enzyme Inhibition Profile: Preferential Affinity for BRPF1 over BRPF2 and BRPF3
In a BROMOscan assay, 2-Bromo-5,6-dimethoxy-3-nitropyridine demonstrated selective inhibition of the bromodomain-containing protein BRPF1 (IC50 = 65 nM) over the closely related proteins BRPF2-BRD1 (IC50 = 1,400 nM) and BRPF3 (IC50 = 7,600 nM) [1]. This 21-fold selectivity for BRPF1 over BRPF2 and 117-fold selectivity over BRPF3 provides a clear, quantifiable basis for prioritizing this scaffold in drug discovery programs targeting specific epigenetic readers.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 65 nM |
| Comparator Or Baseline | BRPF2-BRD1 (IC50 = 1,400 nM), BRPF3 (IC50 = 7,600 nM) |
| Quantified Difference | 21-fold selectivity for BRPF1 over BRPF2; 117-fold selectivity over BRPF3 |
| Conditions | Inhibition of human BRPF1, BRPF2-BRD1, and BRPF3 expressed in E. coli BL21, measured after 1 hour via BROMOscan assay. |
Why This Matters
This selectivity profile demonstrates a unique interaction fingerprint, making this compound a valuable starting point for developing potent and selective chemical probes for BRPF1, which is implicated in cancer and other diseases.
- [1] BindingDB. (n.d.). BDBM50249772 (CHEMBL4067436) Activity Data. Retrieved from BindingDB Entry. View Source
